molecular formula C13H16N2O3S B2602291 3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine CAS No. 1351630-36-8

3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine

Cat. No.: B2602291
CAS No.: 1351630-36-8
M. Wt: 280.34
InChI Key: JXMXSKHKCUPZDI-UHFFFAOYSA-N
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Description

3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a dioxino ring fused to a benzothiazole core, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. The reaction is usually carried out in the presence of a catalyst such as iron or copper under reflux conditions in a solvent like ethanol . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated derivatives of the original compound .

Scientific Research Applications

3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine is unique due to its specific structural features, such as the dioxino ring fused to the benzothiazole core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-2-16-4-3-15-9-7-10-11(18-6-5-17-10)8-12(9)19-13(15)14/h7-8,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMXSKHKCUPZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC3=C(C=C2SC1=N)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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